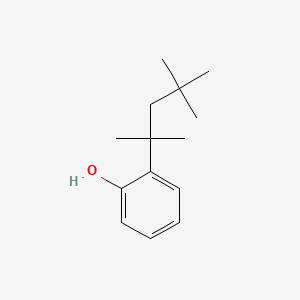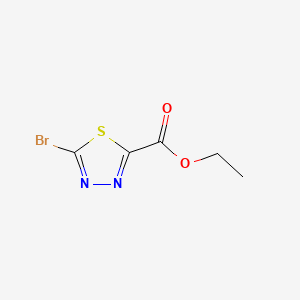
diammonium tetraborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium tetraborate is an inorganic compound with the chemical formula (NH4)2B4O7. It is a colorless crystalline solid that is highly soluble in water. The compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Diammonium tetraborate is typically synthesized by reacting boric acid (H3BO3) with ammonia water (NH4OH). The reaction proceeds as follows: [ \text{H3BO3} + 2\text{NH4OH} \rightarrow (\text{NH4})2\text{B4O7} + 5\text{H2O} ] This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Diammonium tetraborate undergoes various chemical reactions, including:
Hydrolysis: In aqueous alkaline conditions, it can hydrolyze to form this compound dihydrate [(NH4)2B4O5(OH)4·2H2O].
Decomposition: At high temperatures, it decomposes to produce nitrogen oxide and boron oxide.
Reaction with Acids: It reacts with strong acids to form boric acid and ammonium salts.
Common reagents and conditions used in these reactions include aqueous solutions, acidic or alkaline environments, and elevated temperatures. The major products formed from these reactions are boric acid, ammonium salts, nitrogen oxide, and boron oxide .
Applications De Recherche Scientifique
Diammonium tetraborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron compounds, such as boric acid and sodium borate.
Biology: It is utilized in the preparation of buffer solutions and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism by which diammonium tetraborate exerts its effects varies depending on its application. In flame retardancy, it acts by forming a protective layer on the material’s surface, which inhibits the spread of flames. In metal surface treatment, it forms a protective coating that prevents oxidation and corrosion. The molecular targets and pathways involved in these processes include the interaction of borate ions with the material’s surface and the formation of stable boron-oxygen bonds .
Comparaison Avec Des Composés Similaires
Diammonium tetraborate can be compared with other boron compounds such as:
Ammonia borane (NH3BH3): Known for its hydrogen storage capabilities.
Sodium borohydride (NaBH4): Commonly used as a reducing agent in organic synthesis.
Borax (Na2B4O7·10H2O): Widely used in cleaning products and as a flux in metallurgy.
This compound is unique due to its specific applications in flame retardancy and metal surface treatment, which are not commonly associated with the other boron compounds listed above .
Propriétés
Numéro CAS |
12007-58-8 |
|---|---|
Formule moléculaire |
BH4NO+ |
Poids moléculaire |
44.85 g/mol |
Nom IUPAC |
triazanium;borate |
InChI |
InChI=1S/B.H3N.O/h;1H3;/p+1 |
Clé InChI |
UVRJJIXFDOUXJS-UHFFFAOYSA-O |
SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] |
SMILES canonique |
[B].[NH4+].[O] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)




![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

